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Compound Name: 2-(2-Methoxyphenyl)pyrrolidine

Cat. No.: B011805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic

characteristics of the compound 2-(2-Methoxyphenyl)pyrrolidine. Due to the limited

availability of complete, experimentally verified public data for this specific molecule, this

document presents a combination of predicted data, analysis of analogous compounds, and

standardized experimental protocols. This guide is intended to serve as a valuable resource for

researchers in medicinal chemistry, pharmacology, and drug development by offering insights

into the structural elucidation of this and related compounds.

Introduction
2-(2-Methoxyphenyl)pyrrolidine is a chemical compound of interest in various fields of

chemical and pharmaceutical research. Its structure, featuring a pyrrolidine ring attached to a

methoxy-substituted phenyl group, makes it a potential scaffold for the development of novel

therapeutic agents. Accurate and detailed spectroscopic data are paramount for the

unequivocal identification, purity assessment, and structural analysis of such compounds. This

guide focuses on the key spectroscopic techniques used for the characterization of organic

molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Spectroscopic Data Summary
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While a complete set of experimentally validated spectroscopic data for 2-(2-
Methoxyphenyl)pyrrolidine is not readily available in the public domain, this section provides

predicted data and expected spectral characteristics based on its chemical structure and data

from analogous compounds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Predicted Mass Spectrometry Data for 2-(2-Methoxyphenyl)pyrrolidine[1]

Adduct Ion Predicted m/z

[M+H]⁺ 178.1226

[M+Na]⁺ 200.1045

[M-H]⁻ 176.1080

[M]⁺ 177.1148

M refers to the parent molecule, C₁₁H₁₅NO, with a monoisotopic mass of 177.1154 u.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 2-(2-Methoxyphenyl)pyrrolidine is expected to show distinct

signals for the aromatic protons, the methoxy group protons, and the protons of the pyrrolidine

ring.

Table 2: Expected ¹H NMR Chemical Shifts for 2-(2-Methoxyphenyl)pyrrolidine
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Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic (C₆H₄) 6.8 - 7.3 Multiplet 4H

Methoxyphenyl CH ~4.5 - 4.8 Triplet/Multiplet 1H

Methoxy (OCH₃) ~3.8 Singlet 3H

Pyrrolidine CH₂ (α to

N)
~3.0 - 3.4 Multiplet 2H

Pyrrolidine CH₂ (β, γ) ~1.7 - 2.2 Multiplet 4H

Pyrrolidine NH Broad singlet Broad Singlet 1H

Note: These are estimated values. Actual chemical shifts and multiplicities can vary depending

on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the number and chemical

environment of the carbon atoms in the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts for 2-(2-Methoxyphenyl)pyrrolidine

Carbon Atom Expected Chemical Shift (δ, ppm)

Aromatic C-O ~155 - 160

Aromatic C-H ~110 - 130

Aromatic C (quaternary) ~130 - 140

Methoxyphenyl CH ~60 - 65

Methoxy (OCH₃) ~55

Pyrrolidine CH₂ (α to N) ~45 - 50

Pyrrolidine CH₂ (β, γ) ~25 - 35

Note: These are estimated values based on typical chemical shifts for similar functional groups.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation.

Table 4: Expected Infrared Absorption Bands for 2-(2-Methoxyphenyl)pyrrolidine

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (amine) 3300 - 3500 Medium, broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium to strong

C=C Stretch (aromatic) 1450 - 1600 Medium

C-O Stretch (ether) 1000 - 1300 Strong

C-N Stretch (amine) 1020 - 1250 Medium

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

Mass Spectrometry (MS)
A high-resolution mass spectrum can be obtained using an electrospray ionization (ESI) source

coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a

suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

The solution is then infused into the ESI source. Data can be acquired in both positive and

negative ion modes to observe different adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The

sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For ¹H NMR,
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standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a

wider spectral width and a longer relaxation delay.

Infrared (IR) Spectroscopy
IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. For a liquid

sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid

sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr

powder and pressing it into a disk. Alternatively, an attenuated total reflectance (ATR)

accessory can be used for both liquid and solid samples, which requires minimal sample

preparation. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized organic compound like 2-(2-Methoxyphenyl)pyrrolidine.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow from compound synthesis to

spectroscopic analysis and data interpretation.

Conclusion
This technical guide has provided an overview of the key spectroscopic data for 2-(2-
Methoxyphenyl)pyrrolidine. While a complete, experimentally verified public dataset is not

currently available, the presented predicted data, analysis of expected spectral features, and

general experimental protocols offer a solid foundation for researchers working with this

compound. The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy is
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essential for the unambiguous structural confirmation and characterization of 2-(2-
Methoxyphenyl)pyrrolidine and its derivatives. It is recommended that researchers

undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to

confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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